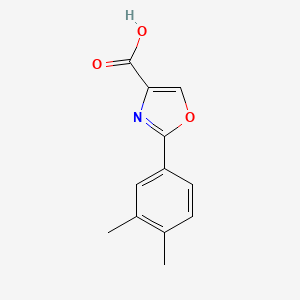

2-(3,4-Dimethyl-phenyl)-oxazole-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3,4-dimethylphenyl)-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-7-3-4-9(5-8(7)2)11-13-10(6-16-11)12(14)15/h3-6H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FACZPLBDNSGSHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC(=CO2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20695871 | |

| Record name | 2-(3,4-Dimethylphenyl)-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885273-82-5 | |

| Record name | 2-(3,4-Dimethylphenyl)-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(3,4-Dimethyl-phenyl)-oxazole-4-carboxylic acid

Introduction

2-(3,4-Dimethyl-phenyl)-oxazole-4-carboxylic acid is a bespoke heterocyclic compound with significant potential in medicinal chemistry and materials science. Its rigid, planar structure, coupled with the specific substitution pattern on the phenyl ring, makes it an attractive scaffold for the development of novel therapeutic agents and functional organic materials. This guide provides a comprehensive overview of the plausible synthetic pathways for this target molecule, grounded in established chemical principles and supported by peer-reviewed literature. It is intended for an audience of researchers, scientists, and drug development professionals, offering both theoretical understanding and practical, step-by-step protocols.

The oxazole ring is a privileged structure in drug discovery, and the synthesis of its derivatives is a topic of continuous interest.[1][2] This guide will focus on two robust and versatile methods for the construction of the 2-aryloxazole-4-carboxylic acid core: the Robinson-Gabriel synthesis and a modified van Leusen reaction . Each pathway will be discussed in detail, from the selection of starting materials to the final purification of the desired product.

Strategic Overview of Synthesis Pathways

The synthesis of this compound can be approached from two primary retrosynthetic disconnections. The first, based on the Robinson-Gabriel synthesis, involves the formation of the oxazole ring from a 2-acylamino-ketone intermediate. The second, a variation of the van Leusen reaction, builds the oxazole from an aromatic aldehyde and an isocyanide derivative.

Caption: Retrosynthetic analysis of this compound.

Pathway 1: The Robinson-Gabriel Synthesis Approach

The Robinson-Gabriel synthesis is a classic and reliable method for the formation of oxazoles through the cyclodehydration of 2-acylamino-ketones.[3][4] This pathway is particularly attractive due to the ready availability of the starting materials. The overall strategy involves three key steps:

-

Amide Formation: Synthesis of 3,4-dimethylbenzamide from 3,4-dimethylbenzoic acid.

-

N-Acylation and Cyclization Precursor Formation: Reaction of 3,4-dimethylbenzamide with ethyl bromopyruvate to form the key 2-acylamino-ketone intermediate.

-

Cyclodehydration and Ester Hydrolysis: Formation of the oxazole ring followed by hydrolysis of the ethyl ester to yield the final carboxylic acid.

Step 1.1: Synthesis of 3,4-Dimethylbenzamide

The initial step involves the conversion of 3,4-dimethylbenzoic acid to its corresponding amide. This can be achieved through a variety of standard methods, such as conversion to the acid chloride followed by reaction with ammonia, or through direct coupling with an ammonia source using a peptide coupling reagent.

Protocol: Synthesis of 3,4-Dimethylbenzamide from 3,4-Dimethylbenzoic Acid

-

To a solution of 3,4-dimethylbenzoic acid (1.0 eq) in an appropriate solvent (e.g., dichloromethane or THF), add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C. The reaction mixture is stirred at room temperature until the evolution of gas ceases, indicating the formation of the acid chloride.

-

The solvent and excess oxalyl chloride are removed under reduced pressure.

-

The crude acid chloride is dissolved in a suitable solvent (e.g., dichloromethane) and added dropwise to a cooled (0 °C) concentrated solution of aqueous ammonia (excess).

-

The reaction mixture is stirred vigorously for 1-2 hours, allowing it to warm to room temperature.

-

The resulting solid is collected by filtration, washed with cold water, and dried to afford 3,4-dimethylbenzamide.

| Reactant | Molar Mass ( g/mol ) | Equivalents |

| 3,4-Dimethylbenzoic Acid | 150.17 | 1.0 |

| Oxalyl Chloride | 126.93 | 1.2 |

| Aqueous Ammonia (28%) | 17.03 (as NH₃) | Excess |

Step 1.2: Synthesis of Ethyl 2-(3,4-dimethylbenzamido)-3-oxobutanoate

This step involves the N-acylation of 3,4-dimethylbenzamide with ethyl bromopyruvate. The reaction proceeds via nucleophilic substitution, where the amide nitrogen attacks the electrophilic carbon of the bromopyruvate.

Protocol: Synthesis of the Acylamino-ketone Intermediate

-

To a solution of 3,4-dimethylbenzamide (1.0 eq) in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a non-nucleophilic base such as potassium carbonate (1.5 eq).

-

Ethyl bromopyruvate (1.1 eq) is added dropwise to the suspension at room temperature.

-

The reaction mixture is heated to 60-80 °C and stirred for 4-6 hours, or until TLC analysis indicates the consumption of the starting amide.

-

After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 1.3: Cyclodehydration to Ethyl 2-(3,4-Dimethyl-phenyl)-oxazole-4-carboxylate and Subsequent Hydrolysis

The final steps involve the cyclodehydration of the acylamino-ketone intermediate to form the oxazole ring, followed by hydrolysis of the ethyl ester to the carboxylic acid. The cyclodehydration is typically acid-catalyzed.[4]

Protocol: Cyclodehydration and Hydrolysis

-

The crude 2-acylamino-ketone from the previous step is dissolved in a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid.

-

The mixture is gently heated (e.g., to 80-100 °C) for 1-2 hours. The progress of the reaction should be monitored by TLC.

-

Upon completion, the reaction mixture is carefully poured onto crushed ice and neutralized with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).

-

The precipitated product, ethyl 2-(3,4-dimethyl-phenyl)-oxazole-4-carboxylate, is collected by filtration or extracted with an organic solvent.

-

For hydrolysis, the crude ester is dissolved in a mixture of ethanol and an aqueous solution of a strong base (e.g., 2M NaOH).

-

The mixture is heated at reflux for 2-4 hours.

-

After cooling, the ethanol is removed under reduced pressure, and the aqueous solution is acidified with a mineral acid (e.g., 2M HCl) to precipitate the carboxylic acid.

-

The solid product is collected by filtration, washed with cold water, and dried to yield this compound.

Caption: Robinson-Gabriel synthesis pathway.

Pathway 2: The Modified van Leusen Reaction Approach

The van Leusen oxazole synthesis is a powerful method for constructing the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[3][5] For the synthesis of a 4-carboxy-oxazole derivative, a modification using an isocyanoacetate ester is employed.

Step 2.1: Synthesis of 3,4-Dimethylbenzaldehyde

A common starting material for this pathway is 3,4-dimethylbenzaldehyde. If not commercially available, it can be prepared from 3,4-dimethylbenzoic acid.

Protocol: Reduction of 3,4-Dimethylbenzoic Acid

-

3,4-Dimethylbenzoic acid (1.0 eq) is dissolved in an anhydrous solvent such as THF under an inert atmosphere.

-

A reducing agent, for example, borane-tetrahydrofuran complex (BH₃·THF, 1.1 eq), is added dropwise at 0 °C.

-

The reaction is stirred at room temperature for several hours until the starting material is consumed.

-

The reaction is carefully quenched by the slow addition of methanol, followed by water.

-

The product, (3,4-dimethylphenyl)methanol, is extracted with an organic solvent, and the organic layer is dried and concentrated.

-

The crude alcohol is then oxidized to the aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane in dichloromethane.

Step 2.2: Synthesis of Ethyl 2-(3,4-Dimethyl-phenyl)-oxazole-4-carboxylate

This is the key step of this pathway, involving the reaction of 3,4-dimethylbenzaldehyde with ethyl isocyanoacetate in the presence of a base.

Protocol: Modified van Leusen Reaction

-

To a solution of 3,4-dimethylbenzaldehyde (1.0 eq) and ethyl isocyanoacetate (1.1 eq) in a suitable solvent like methanol or ethanol, add a base such as potassium carbonate (1.5 eq).

-

The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford ethyl 2-(3,4-dimethyl-phenyl)-oxazole-4-carboxylate.

Step 2.3: Hydrolysis to this compound

The final step is the hydrolysis of the ethyl ester, which is identical to Step 1.3 in the Robinson-Gabriel pathway.

Caption: Modified van Leusen synthesis pathway.

Comparative Analysis of Synthetic Pathways

| Parameter | Robinson-Gabriel Synthesis | Modified van Leusen Synthesis |

| Starting Materials | 3,4-Dimethylbenzoic acid, Ethyl bromopyruvate | 3,4-Dimethylbenzaldehyde, Ethyl isocyanoacetate |

| Number of Steps | 3-4 | 3 |

| Key Intermediate | 2-Acylamino-ketone | - |

| Reagents & Conditions | Can involve harsh acidic conditions for cyclodehydration. | Generally milder reaction conditions. |

| Potential Yields | Moderate to good. | Good to excellent. |

| Scope & Limitations | Well-established and versatile. | The availability of substituted isocyanoacetates can be a limitation. |

Conclusion

This technical guide has outlined two viable and robust synthetic pathways for the preparation of this compound. The Robinson-Gabriel synthesis offers a traditional and well-understood route, while the modified van Leusen reaction provides a potentially milder and more efficient alternative. The choice of pathway will ultimately depend on the availability of starting materials, desired scale of synthesis, and the specific capabilities of the laboratory. Both routes culminate in the formation of the target molecule, a compound of significant interest for further investigation in drug discovery and materials science. The detailed protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers embarking on the synthesis of this and related oxazole derivatives.

References

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

-

Slideshare. Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. [Link]

-

ResearchGate. Oxazol‐Synthesen aus α‐Halogen‐ketonen (Formamid‐Reaktionen, IV. Mitteil.). [Link]

-

National Institutes of Health. Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives. [Link]

-

YouTube. Oxazole Synthesis by four Name Reactions by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules). [Link]

-

HETEROCYCLES. new chemistry of oxazoles. [Link]

-

Wikipedia. Van Leusen reaction. [Link]

-

Wikipedia. Robinson–Gabriel synthesis. [Link]

-

NROChemistry. Van Leusen Reaction. [Link]

-

SynArchive. Van Leusen Reaction. [Link]

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 2. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]

- 3. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 4. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 5. Van Leusen Reaction | NROChemistry [nrochemistry.com]

physicochemical properties of 2-(3,4-Dimethyl-phenyl)-oxazole-4-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 2-(3,4-Dimethyl-phenyl)-oxazole-4-carboxylic Acid

Authored for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Foreword: A Strategic Approach to Compound Characterization

In modern drug discovery, the journey from a promising molecular entity to a viable clinical candidate is paved with data. A thorough understanding of a compound's fundamental physicochemical properties is not merely a checkbox exercise; it is the bedrock upon which successful development is built. These properties—solubility, acidity (pKa), melting point, and structural integrity—dictate a molecule's behavior from initial formulation to its ultimate pharmacokinetic and pharmacodynamic profile.

This guide provides a comprehensive examination of this compound (CAS No: 885273-82-5). Rather than presenting a static list of values, we will delve into the methodologies and the strategic rationale behind their selection and execution. Our focus is on building a self-validating system of analysis, where each experimental outcome informs the next, creating a holistic and trustworthy physicochemical profile. This approach is designed to empower researchers to not only generate data but to deeply understand its implications for drug development.

Molecular Identity and Structural Framework

The foundational step in characterizing any novel compound is the unambiguous confirmation of its identity and structure.

-

Chemical Name: this compound

-

Molecular Formula: C₁₂H₁₁NO₃

-

Molecular Weight: 217.22 g/mol

-

Chemical Structure:

(A visual representation of the molecule, highlighting the 3,4-dimethylphenyl group attached to the oxazole ring at position 2, with a carboxylic acid moiety at position 4.)

Predicted Physicochemical Properties

While experimental determination is the gold standard, computational predictions provide a valuable starting point for experimental design. The following table includes predicted values for a closely related isomer, 2-(3,5-Dimethyl-phenyl)-oxazole-4-carboxylic acid, which can serve as a useful proxy in the absence of specific experimental data for the 3,4-dimethyl isomer.

| Property | Predicted Value / Expected Range | Significance in Drug Development |

| Molecular Weight | 217.22 g/mol | Influences diffusion, membrane transport, and overall pharmacokinetics. |

| LogP | 2.66 (Predicted for isomer)[4] | Indicates lipophilicity; crucial for predicting membrane permeability and absorption. |

| Polar Surface Area (PSA) | 63.33 Ų (Predicted for isomer)[4] | Relates to hydrogen bonding potential and affects membrane transport and solubility. |

| pKa | ~3-5 (Expected for a carboxylic acid) | Determines the ionization state at physiological pH, impacting solubility, absorption, and receptor binding. |

| Melting Point | Crystalline Solid (Expected) | A sharp melting range is an important indicator of compound purity.[5] |

Experimental Determination of Physicochemical Properties

The following sections detail the core experimental protocols for robustly characterizing this compound. The emphasis is on the rationale behind each step, ensuring methodological integrity.

Solubility: The Gateway to Bioavailability

Aqueous solubility is a critical determinant of a drug's absorption and, consequently, its bioavailability.[6] We must distinguish between thermodynamic and kinetic solubility, as they provide different insights relevant to different stages of drug development.[7]

This method is considered the "gold standard" for determining the true equilibrium solubility of a compound.[7][8]

Causality: The objective is to create a saturated solution where the dissolved compound is in equilibrium with its solid-state form. This value represents the maximum amount of compound that can be dissolved under specific conditions (e.g., pH, temperature), which is vital for developing oral dosage forms.[9][10]

Experimental Protocol:

-

Preparation: Add an excess amount of the solid this compound to a series of vials containing aqueous buffers of varying physiological pH (e.g., pH 1.2, 4.5, 6.8, and 7.4). The excess solid is crucial to ensure equilibrium is reached.[7]

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is achieved.

-

Phase Separation: After equilibration, separate the undissolved solid from the solution. This is a critical step; centrifugation followed by filtration through a low-binding filter (e.g., PVDF) is recommended to avoid loss of the analyte due to adsorption.[7]

-

Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Analysis: The measured concentration represents the thermodynamic solubility at that specific pH and temperature.

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO).[6] This method is invaluable in early discovery for ranking compounds.

Causality: This protocol mimics the situation where a drug administered in a solubilized form might precipitate upon entering the aqueous environment of the gastrointestinal tract. It provides a rapid assessment of a compound's propensity to remain in solution.

Experimental Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO) (e.g., 10 mM).

-

Precipitation: Add a small volume of the DMSO stock solution to an aqueous buffer in a 96-well plate. The sudden change in solvent polarity causes the less soluble compound to precipitate.[6]

-

Incubation & Detection: After a short incubation period (e.g., 1-2 hours), the amount of precipitate is measured. This can be done directly via nephelometry (measuring light scattering from particles) or indirectly by filtering the plate and quantifying the remaining dissolved compound in the filtrate via UV-Vis spectroscopy.[6][9]

Caption: Workflow for Thermodynamic vs. Kinetic Solubility Determination.

pKa: Understanding Ionization Behavior

The carboxylic acid moiety on the molecule will ionize depending on the surrounding pH. The pKa is the pH at which the protonated (neutral) and deprotonated (ionized) forms are present in equal concentrations. This value is paramount, as the ionization state dramatically affects solubility, permeability, and interaction with biological targets.

This is a highly precise and reliable method for determining pKa.[11]

Causality: The method relies on monitoring the change in pH of a solution of the compound as a known concentration of a strong base (e.g., NaOH) is added incrementally. The resulting titration curve reveals the point of half-neutralization, which directly corresponds to the pKa.[12]

Experimental Protocol:

-

Sample Preparation: Dissolve a precisely weighed amount of the pure compound in a suitable solvent. For water-insoluble compounds, a co-solvent system (e.g., methanol-water or DMSO-water) may be necessary.[11] It is critical to note that pKa values are solvent-dependent.[13][14]

-

Titration: Place a calibrated pH electrode in the solution. Add small, precise volumes of a standardized titrant (e.g., 0.1 M NaOH) and record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH value at the half-equivalence point (the point where half of the acid has been neutralized). This point is found at the center of the steepest part of the curve (the inflection point).

Caption: Workflow for pKa Determination via Potentiometric Titration.

Melting Point: A Key Indicator of Purity

For a crystalline solid, the melting point is a fundamental physical property that serves as a reliable indicator of purity.[5]

Causality: Pure crystalline compounds typically have a sharp, well-defined melting point range (often ≤ 1°C). The presence of impurities disrupts the crystal lattice, which requires less energy to break apart, resulting in a lower and broader melting range.[15]

Experimental Protocol:

-

Sample Preparation: Place a small amount of the dry, powdered compound into a thin-walled capillary tube, and pack it down to a height of 2-4 mm.[16]

-

Initial Determination: Place the capillary tube in a melting point apparatus and heat rapidly to get an approximate melting temperature. This saves time in subsequent, more precise measurements.[15][16]

-

Precise Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new sample.

-

Measurement: Heat the sample slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[16]

-

Recording: Record two temperatures: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid. The melting point is reported as the range T1-T2.

Structural Confirmation and Spectroscopic Analysis

Spectroscopic techniques are essential to confirm that the compound synthesized is indeed this compound and to provide a reference fingerprint for future quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules in solution, providing detailed information about the chemical environment of each atom.[17][18][19][20]

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which will solubilize the carboxylic acid and allow observation of the acidic proton).[17]

-

¹H NMR Analysis: This spectrum will confirm the proton framework. Expected signals include:

-

A singlet for the oxazole ring proton.

-

Signals in the aromatic region for the protons on the dimethylphenyl ring.

-

Two singlets for the two distinct methyl groups.

-

A very broad singlet at a downfield chemical shift (>12 ppm) for the carboxylic acid proton.

-

-

¹³C NMR Analysis: This spectrum confirms the carbon backbone, showing distinct signals for each unique carbon atom in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Causality: Different chemical bonds vibrate at specific, characteristic frequencies. By identifying these frequencies, we can confirm the presence of key functional groups. For this molecule, we expect to see:

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500-3300 cm⁻¹.[21][22]

-

C=O Stretch (Carboxylic Acid): A sharp, intense absorption band around 1690-1760 cm⁻¹.[21][22]

-

C-O Stretch (Carboxylic Acid): An absorption band in the 1210-1320 cm⁻¹ region.[21]

-

Aromatic C=C Stretches: Medium intensity bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

MS provides the exact molecular weight of the compound, serving as a final confirmation of its identity.[23][24][25]

Causality: The technique ionizes the molecule and separates the resulting ions based on their mass-to-charge (m/z) ratio.[25] High-Resolution Mass Spectrometry (HRMS) can determine the molecular weight with enough accuracy to confirm the elemental formula (C₁₂H₁₁NO₃).[26]

Experimental Protocol:

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with liquid chromatography (LC-MS).

-

Ionization: A soft ionization technique like Electrospray Ionization (ESI) is ideal for this molecule to keep it intact.

-

Detection: The mass analyzer will detect the mass-to-charge ratio. For this compound, the primary signal of interest will be the molecular ion peak [M+H]⁺ at m/z 218.08 or the deprotonated ion [M-H]⁻ at m/z 216.06.

Sources

- 1. This compound,885273-82-5 [rovathin.com]

- 2. echemi.com [echemi.com]

- 3. guidechem.com [guidechem.com]

- 4. lookchem.com [lookchem.com]

- 5. mt.com [mt.com]

- 6. pharmatutor.org [pharmatutor.org]

- 7. scispace.com [scispace.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. youtube.com [youtube.com]

- 13. reddit.com [reddit.com]

- 14. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 15. southalabama.edu [southalabama.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 19. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 20. jchps.com [jchps.com]

- 21. orgchemboulder.com [orgchemboulder.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. Mass Spectrometry for Molecular Weight: Common Methods and Applications | MtoZ Biolabs [mtoz-biolabs.com]

- 24. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. scribd.com [scribd.com]

Introduction: Unveiling a Potential Therapeutic Agent for Neurodegenerative Disease

An In-Depth Technical Guide to 2-(3,4-Dimethyl-phenyl)-oxazole-4-carboxylic acid (CAS Number: 885273-82-5)

For Researchers, Scientists, and Drug Development Professionals

This compound is a heterocyclic compound featuring a central oxazole ring, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. Classified as a potential antiparkinson agent, this compound has garnered attention within the drug discovery community for its therapeutic promise in neurodegenerative disorders. The strategic substitution of the oxazole core with a 3,4-dimethylphenyl group and a carboxylic acid moiety suggests a molecule designed for specific biological interactions, positioning it as a compelling subject for further investigation. This guide provides a comprehensive technical overview of its synthesis, potential mechanism of action, and key physicochemical properties, offering a valuable resource for researchers in the field.

Physicochemical and Spectroscopic Properties

While experimental data for this compound is not extensively published, its physicochemical properties can be reliably predicted using quantitative structure-property relationship (QSPR) models.[1][2][3][4][5] These computational tools provide valuable insights for experimental design and drug development.

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₁NO₃ |

| Molecular Weight | 217.22 g/mol |

| logP | 2.8 |

| Topological Polar Surface Area (TPSA) | 66.4 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 2 |

Spectroscopic Profile (Predicted)

A detailed spectroscopic analysis is crucial for the structural confirmation of synthesized this compound. Based on its structure, the following spectral characteristics are anticipated[6][7]:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the dimethylphenyl ring, a singlet for the oxazole ring proton, and singlets for the two methyl groups. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will display characteristic signals for the quaternary carbons of the oxazole and dimethylphenyl rings, as well as for the methine carbons and the methyl carbons. The carbonyl carbon of the carboxylic acid will be observed at a downfield position.

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the oxazole ring.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the C=N and C-O stretches of the oxazole ring.

Proposed Synthesis Pathway

The synthesis of 2-aryl-oxazole-4-carboxylic acids can be achieved through several established synthetic routes.[8][9][10][11] A plausible and efficient method for the preparation of this compound involves the reaction of 3,4-dimethylbenzamide with ethyl bromopyruvate, followed by cyclization and hydrolysis.

Experimental Protocol:

Step 1: Synthesis of Ethyl 2-(3,4-dimethylphenyl)oxazole-4-carboxylate

-

To a solution of 3,4-dimethylbenzamide (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (2.0 eq).

-

To this suspension, add ethyl bromopyruvate (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain ethyl 2-(3,4-dimethylphenyl)oxazole-4-carboxylate.

Step 2: Hydrolysis to this compound

-

Dissolve the ethyl 2-(3,4-dimethylphenyl)oxazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water.

-

Add an excess of a base, such as sodium hydroxide or lithium hydroxide (3.0-5.0 eq).

-

Stir the reaction mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of 2-3.

-

Collect the precipitated solid by filtration, wash with water, and dry to yield the final product, this compound.

Caption: Proposed two-step synthesis of the target compound.

Proposed Mechanism of Action in Parkinson's Disease

The classification of this compound as a potential antiparkinson agent suggests its interaction with key biological targets implicated in the pathophysiology of Parkinson's disease. Two prominent targets for oxazole-based inhibitors in this context are Prolyl Oligopeptidase (PREP) and Monoamine Oxidase B (MAO-B).[12][13][14][15][16][17]

Inhibition of Prolyl Oligopeptidase (PREP)

PREP is a serine protease that has been linked to the aggregation of α-synuclein, a hallmark of Parkinson's disease.[12][13] Inhibition of PREP has been shown to reduce α-synuclein oligomerization and restore motor function in preclinical models.[12][13] The structure of this compound, with its aromatic and hydrogen-bonding moieties, aligns with the structural requirements for PREP inhibitors.[18][19] The dimethylphenyl group could engage in hydrophobic interactions within the active site of PREP, while the oxazole and carboxylic acid groups could form crucial hydrogen bonds.

Inhibition of Monoamine Oxidase B (MAO-B)

MAO-B is an enzyme responsible for the degradation of dopamine in the brain.[16] Inhibiting MAO-B increases the levels of dopamine, which can alleviate the motor symptoms of Parkinson's disease. Many known MAO-B inhibitors feature aromatic rings that interact with the enzyme's active site. The 3,4-dimethylphenyl group of the target compound could serve a similar role, while the oxazole core acts as a key pharmacophore.

Caption: Proposed MAO-B inhibition by the target compound.

Potential Applications and Research Directions

The unique structural features of this compound and its classification as a potential antiparkinson agent highlight its promise in the field of neurotherapeutics.

| Potential Application | Rationale |

| Parkinson's Disease | Potential inhibition of PREP or MAO-B to alleviate motor symptoms and potentially modify disease progression. |

| Other Neurodegenerative Diseases | The role of PREP and MAO-B in other neurodegenerative disorders suggests broader therapeutic potential. |

| Chemical Probe | Can be used as a tool compound to study the roles of PREP and MAO-B in various biological processes. |

Future research should focus on:

-

Confirmation of Biological Activity: In vitro enzyme assays to determine the inhibitory potency against PREP and MAO-B.

-

Mechanism of Action Studies: Detailed kinetic and structural studies to elucidate the precise mechanism of inhibition.

-

In Vivo Efficacy: Evaluation in animal models of Parkinson's disease to assess its therapeutic potential.

-

Pharmacokinetic Profiling: Determination of its absorption, distribution, metabolism, and excretion (ADME) properties.

Safety and Handling

As specific safety data for this compound is not available, precautions should be based on data for structurally similar compounds such as 5-methyl-2-phenyl-1,3-oxazole-4-carboxylic acid and 2-phenyl-1,3-oxazole-4-carboxylic acid.[20][21][22][23]

Hazard Identification:

-

Pictograms:

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Handling and Storage:

-

Handle in a well-ventilated area.

-

Avoid contact with skin, eyes, and clothing.

-

Keep container tightly closed in a dry and cool place.

References

-

Myöhänen, T. T., et al. (2023). Nonpeptidic Oxazole-Based Prolyl Oligopeptidase Ligands with Disease-Modifying Effects on α-Synuclein Mouse Models of Parkinson's Disease. Journal of Medicinal Chemistry, 66(12), 7954–7971. [Link]

-

Myöhänen, T. T., et al. (2023). Nonpeptidic Oxazole-Based Prolyl Oligopeptidase Ligands with Disease-Modifying Effects on α-Synuclein Mouse Models of Parkinson's Disease. National Institutes of Health. [Link]

-

Potdar, G. A., et al. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry, 61(11), 881-887. [Link]

-

Potdar, G. A., et al. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. ConnectSci. [Link]

-

Tripathi, R. K., et al. (2020). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Advances, 10(63), 38459-38481. [Link]

-

Dearden, J. C., et al. (2013). QSPR prediction of physico-chemical properties for REACH. SAR and QSAR in Environmental Research, 24(4), 279-318. [Link]

-

Tsai, T. Y., et al. (1995). Synthesis and structure-activity relationships of peptidyl alpha-keto heterocycles as novel inhibitors of prolyl endopeptidase. Journal of Medicinal Chemistry, 38(18), 3613-3621. [Link]

-

Lee, K., et al. (2022). Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones. ACS Omega, 7(28), 24467–24477. [Link]

-

Nakabayashi, K., et al. (2022). Direct Prediction of Physicochemical Properties and Toxicities of Chemicals from Analytical Descriptors by GC-MS. Analytical Chemistry, 94(25), 9149–9157. [Link]

-

Nakabayashi, K., et al. (2022). Direct Prediction of Physicochemical Properties and Toxicities of Chemicals from Analytical Descriptors by GC–MS. National Institutes of Health. [Link]

-

Dearden, J. C. (2012). Prediction of physicochemical properties. Methods in Molecular Biology, 929, 93-138. [Link]

-

Saini, M. S., et al. (2022). Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies. European Journal of Medicinal Chemistry, 243, 114655. [Link]

-

Singh, S., et al. (2023). New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods. Molecules, 28(11), 4478. [Link]

-

Boger, D. L., et al. (2005). Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry, 48(6), 1849–1856. [Link]

-

Dearden, J. C. (2012). Prediction of Physicochemical Properties. ResearchGate. [Link]

-

Yamada, K., et al. (2019). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. Beilstein Journal of Organic Chemistry, 15, 230-236. [Link]

-

Kumar, A., et al. (2022). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Archiv der Pharmazie, 355(11), 2200233. [Link]

-

Ehlers, A., et al. (2006). Quantitative structure-activity relationship of prolyl oligopeptidase inhibitory peptides derived from beta-casein using simple amino acid descriptors. Journal of Agricultural and Food Chemistry, 54(1), 224-228. [Link]

-

Reddy, B. V. S., et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 89(6), 3737–3746. [Link]

-

Journal of Synthetic Chemistry. (2023). One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. [Link]

-

Yasmin, N., & Ray, J. K. (2009). A Simple One-Pot Synthesis of 2-Aryl-5-alkyl-Substituted Oxazoles by Cs2CO3-Mediated Reactions of Aromatic Primary Amides with 2,3-Dibromopropene. Synlett, 2009(17), 2825-2827. [Link]

-

Journal of Biological Pharmaceutical And Chemical Research. (2022). Microwave-assisted synthesis of oxadiazole and thiazolidine-4-carboxylic acid derivatives derived from L-cysteine and evaluation of their biological activity. Journal of Biological Pharmaceutical And Chemical Research, 9(2), 26-45. [Link]

-

Gao, Z., et al. (2013). Identification and profiling of 3,5-dimethyl-isoxazole-4-carboxylic acid [2-methyl-4-((2S,3'S)-2-methyl-[1,3']bipyrrolidinyl-1'-yl)phenyl] amide as histamine H(3) receptor antagonist for the treatment of depression. Bioorganic & Medicinal Chemistry Letters, 23(23), 6269-6273. [Link]

-

Silva, A. M. S., & Pinto, D. C. G. A. (2013). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 17(4), 396-429. [Link]

-

Turovska, B., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Molecules, 28(10), 4181. [Link]

Sources

- 1. QSPR prediction of physico-chemical properties for REACH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Direct Prediction of Physicochemical Properties and Toxicities of Chemicals from Analytical Descriptors by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Direct Prediction of Physicochemical Properties and Toxicities of Chemicals from Analytical Descriptors by GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prediction of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 7. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis [mdpi.com]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. jsynthchem.com [jsynthchem.com]

- 11. A Simple One-Pot Synthesis of 2-Aryl-5-alkyl-Substituted Oxazoles by Cs2CO3-Mediated Reactions of Aromatic Primary Amides with 2,3-Dibromopropene [organic-chemistry.org]

- 12. Nonpeptidic Oxazole-Based Prolyl Oligopeptidase Ligands with Disease-Modifying Effects on α-Synuclein Mouse Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and structure-activity relationships of peptidyl alpha-keto heterocycles as novel inhibitors of prolyl endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Quantitative structure-activity relationship of prolyl oligopeptidase inhibitory peptides derived from beta-casein using simple amino acid descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. fishersci.ie [fishersci.ie]

- 21. chemicalbook.com [chemicalbook.com]

- 22. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 23. fishersci.com [fishersci.com]

structure elucidation of 2-(3,4-Dimethyl-phenyl)-oxazole-4-carboxylic acid

An In-depth Technical Guide to the Structure Elucidation of 2-(3,4-Dimethyl-phenyl)-oxazole-4-carboxylic Acid

Introduction

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's chemical structure is a foundational requirement. The biological activity, safety profile, and intellectual property of a potential therapeutic agent are intrinsically linked to its precise molecular architecture. This guide provides a comprehensive, multi-technique workflow for the structural elucidation of this compound, a heterocyclic compound featuring a substituted phenyl ring, an oxazole core, and a carboxylic acid moiety.

This document moves beyond a simple recitation of procedures. It is designed to provide a senior-level perspective, explaining the causality behind experimental choices and demonstrating how a synergistic application of modern analytical techniques creates a self-validating system for structural confirmation. We will explore how data from mass spectrometry, infrared spectroscopy, and a suite of nuclear magnetic resonance experiments are integrated to build an unassailable structural argument, culminating with the "gold standard" of X-ray crystallography.[1][2]

Molecular Overview

The target molecule, this compound, possesses distinct chemical features that are interrogated by specific analytical methods. A clear understanding of its constituent parts is crucial before delving into the experimental data.

| Property | Value |

| Molecular Formula | C₁₂H₁₁NO₃ |

| Molecular Weight | 217.22 g/mol |

| CAS Number | 885273-82-5[3][4] |

graph "molecular_structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];// Atom nodes N1 [label="N", pos="0,0.5!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#4285F4"]; O2 [label="O", pos="-1.2,-0.2!", fontcolor="#202124", shape=circle, style=filled, fillcolor="#EA4335"]; C3 [label="C2", pos="-0.6,1.2!", fontcolor="#202124"]; C4 [label="C5", pos="-1.5,0.5!", fontcolor="#202124"]; C5 [label="C4", pos="0.3,-0.5!", fontcolor="#202124"]; H5 [label="H", pos="-2.3,0.5!", fontcolor="#5F6368"];

// Carboxylic Acid group C6 [label="C12(OOH)", pos="1.5,-0.5!", fontcolor="#202124"]; O7 [label="O", pos="2.1,-1.2!", fontcolor="#202124", shape=circle, style=filled, fillcolor="#EA4335"]; O8 [label="OH", pos="2.1,0.2!", fontcolor="#202124"];

// Phenyl group C9 [label="C6", pos="-0.6,2.5!", fontcolor="#202124"]; C10 [label="C7", pos="0.5,3.2!", fontcolor="#202124"]; C11 [label="C8", pos="0.5,4.5!", fontcolor="#202124"]; C12 [label="C9", pos="-0.6,5.2!", fontcolor="#202124"]; C13 [label="C10", pos="-1.8,4.5!", fontcolor="#202124"]; C14 [label="C11", pos="-1.8,3.2!", fontcolor="#202124"]; H10 [label="H", pos="1.3,2.7!", fontcolor="#5F6368"]; H12 [label="H", pos="-0.6,6.0!", fontcolor="#5F6368"]; H14 [label="H", pos="-2.6,2.7!", fontcolor="#5F6368"];

// Methyl groups C15 [label="C13(H3)", pos="1.7,5.0!", fontcolor="#202124"]; C16 [label="C14(H3)", pos="-2.9,5.0!", fontcolor="#202124"];

// Bonds N1 -- C3; C3 -- O2; O2 -- C4; C4 -- C5; C5 -- N1; C5 -- C6; C6 -- O7 [style=double]; C6 -- O8; C3 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C14; C14 -- C9; C11 -- C15; C13 -- C16; C4 -- H5; C10 -- H10; C12 -- H12; C14 -- H14; }

Caption: Numbered structure of the target molecule.

The Analytical Workflow: A Strategy of Orthogonal Confirmation

A robust structure elucidation relies on the integration of multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective agreement provides a high degree of confidence in the final assignment. Mass spectrometry provides the elemental formula, IR spectroscopy identifies the functional groups present, and NMR spectroscopy maps out the precise atomic connectivity.

Caption: Integrated workflow for structure elucidation.

High-Resolution Mass Spectrometry (HRMS)

Causality: The first step in identifying an unknown compound is to determine its elemental composition. HRMS is the definitive technique for this purpose, providing a highly accurate mass measurement that allows for the calculation of a unique molecular formula.[2][5] This immediately distinguishes the target from isomers or compounds with similar nominal masses.

Expected Results: Using a soft ionization technique like Electrospray Ionization (ESI), we expect to observe the protonated molecular ion [M+H]⁺ in positive mode or the deprotonated ion [M-H]⁻ in negative mode.

| Ion | Calculated Exact Mass |

| [C₁₂H₁₁NO₃ + H]⁺ | 218.0812 |

| [C₁₂H₁₁NO₃ - H]⁻ | 216.0666 |

Fragmentation Analysis: Tandem MS (MS/MS) experiments can provide further structural clues. Key expected fragmentation pathways for oxazole derivatives include cleavage of the oxazole ring and fragmentation of side chains.[5][6] For this molecule, characteristic losses would include the loss of H₂O, CO₂, and cleavage at the phenyl-oxazole bond.

Experimental Protocol (ESI-TOF MS):

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire data in both positive and negative ion modes using a Time-of-Flight (TOF) analyzer over a mass range of m/z 50-500.

-

Calibration: Ensure the instrument is calibrated with a known standard to achieve mass accuracy within 5 ppm.

-

Formula Determination: Use the instrument's software to calculate possible elemental formulas from the measured exact mass of the parent ion.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is a rapid and powerful method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint." This allows for quick confirmation of the carboxylic acid and the aromatic systems.

Expected Absorptions: The spectrum of this compound is expected to be dominated by the following characteristic bands:

| Functional Group | Wavenumber (cm⁻¹) | Appearance |

| Carboxylic Acid O-H | 2500-3300 | Very broad, strong |

| Aromatic/Alkyl C-H | 2850-3100 | Sharp, superimposed on O-H |

| Carboxylic Acid C=O | 1690-1760 | Strong, sharp |

| Aromatic/Oxazole C=C & C=N | 1500-1650 | Medium to strong, multiple bands |

| Carboxylic Acid C-O | 1210-1320 | Strong |

The presence of the extremely broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid dimer.[7][8] The strong carbonyl (C=O) absorption confirms the acid functionality, distinguishing it from an ester or amide.[9][10]

Experimental Protocol (ATR-FTIR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

-

Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Background Scan: Perform a background scan of the empty ATR crystal.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform an automatic baseline correction and peak picking.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the most powerful technique for elucidating the complete carbon-hydrogen framework of an organic molecule in solution.[11][12] While MS gives the formula and IR gives the functional groups, NMR reveals the precise arrangement and connectivity of the atoms. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.[13]

¹H NMR Spectroscopy: Proton Environment

This experiment identifies all unique proton environments in the molecule.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz):

| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| COOH | ~13.0 | Broad Singlet | 1H | Carboxylic Acid |

| H5 | ~8.4 | Singlet | 1H | Oxazole Proton |

| H7 | ~7.8 | Doublet | 1H | Aromatic Proton |

| H10 | ~7.7 | Singlet | 1H | Aromatic Proton |

| H11 | ~7.3 | Doublet | 1H | Aromatic Proton |

| CH₃ (C13) | ~2.3 | Singlet | 3H | Methyl Group |

| CH₃ (C14) | ~2.3 | Singlet | 3H | Methyl Group |

Note: The acidic proton of the carboxylic acid is labile and its signal will disappear upon addition of a drop of D₂O to the NMR tube, a key diagnostic test.[14]

¹³C NMR Spectroscopy: Carbon Backbone

This experiment identifies all unique carbon environments.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz):

| Carbon(s) | Predicted δ (ppm) | Type | Assignment |

|---|---|---|---|

| C12 (COOH) | ~162 | C=O | Carboxylic Acid Carbonyl |

| C2 | ~160 | C | Oxazole Carbon |

| C4 | ~140 | C | Oxazole Carbon |

| C5 | ~138 | CH | Oxazole Carbon |

| C6, C8, C9 | ~125-145 | C | Aromatic Quaternary Carbons |

| C7, C10, C11 | ~120-130 | CH | Aromatic Methine Carbons |

| C13, C14 | ~20 | CH₃ | Methyl Carbons |

Note: Quaternary carbons often show lower intensity due to longer relaxation times.

2D NMR: Establishing Connectivity

2D NMR experiments are essential for connecting the puzzle pieces identified in the 1D spectra.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It would show a correlation between the coupled aromatic protons H7 and H11, confirming their ortho relationship on the phenyl ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton to the carbon it is attached to. It provides an unambiguous link between the ¹H and ¹³C assignments for all CH, CH₂, and CH₃ groups.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the overall molecular framework by revealing 2- and 3-bond correlations between protons and carbons. It allows us to connect the individual spin systems.

Key Expected HMBC Correlations:

Caption: Key HMBC correlations confirming fragment connectivity.

Experimental Protocol (NMR):

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

1D Spectra: Acquire standard ¹H and ¹³C{¹H} spectra.

-

D₂O Exchange: Add one drop of D₂O, shake, and re-acquire the ¹H spectrum to identify exchangeable protons.

-

2D Spectra: Acquire COSY, HSQC, and HMBC spectra. Ensure sufficient acquisition time for the HMBC experiment to observe correlations to quaternary carbons.

-

Data Analysis: Process and analyze all spectra to make complete and consistent assignments.

Single-Crystal X-ray Crystallography

Causality: While the combined spectroscopic data provides an exceptionally strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[1] It determines the precise three-dimensional arrangement of atoms in the solid state, confirming not only the connectivity but also bond lengths, bond angles, and intermolecular interactions. For drug development and patent applications, it is considered the gold standard for structural validation.[15]

Caption: Workflow for single-crystal X-ray diffraction.

Experimental Protocol (X-ray Crystallography):

-

Crystal Growth: Grow single crystals of suitable quality and size (typically > 0.1 mm) from the purified compound. This is often the most challenging step and may require screening various solvents and techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a selected crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data as the crystal is rotated in the X-ray beam.[15]

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine this model against the experimental data to obtain the final, high-resolution crystal structure.[16]

Conclusion: A Unified Structural Narrative

The is achieved not by a single experiment, but by the logical integration of orthogonal analytical techniques. High-resolution mass spectrometry establishes the correct elemental formula, C₁₂H₁₁NO₃. FTIR spectroscopy confirms the presence of the key carboxylic acid and aromatic functional groups. A comprehensive suite of 1D and 2D NMR experiments provides the definitive map of atomic connectivity, linking the dimethyl-phenyl, oxazole, and carboxylic acid fragments into the single, correct isomer. Finally, single-crystal X-ray crystallography can provide the ultimate, unambiguous confirmation of this structure in three-dimensional space. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and confidence, a prerequisite for any further research or development.

References

- BenchChem. A Comparative Guide to the Structural Validation of Oxazole Derivatives: X-ray Crystallography in Focus.

- BenchChem. Comparative Guide to X-ray Crystallographic Data of 4,5-diphenyl-oxazole Derivatives.

- Stead, P. et al. Advances in structure elucidation of small molecules using mass spectrometry. Analytical and Bioanalytical Chemistry, 2010.

- Buevich, A.V., Williamson, R.T., & Martin, G.E. NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of Natural Products, 2014.

- Srilatha, K. Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences.

- Fuloria, N.K. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, 2013.

- Mehariya, K.R. et al. X-Ray Crystallographic Study of Novel Oxazole Derivatives. Science Publishing, 2016.

- Angus & Robertson. X-Ray Crystallographic Study of Novel Oxazole Derivatives.

- Semantic Scholar. MASS SPECTROMETRY OF OXAZOLES.

- BenchChem. Technical Support Center: Characterization of Oxazole Derivatives.

- University of Calgary. IR: carboxylic acids.

- ResearchGate. Oxazoles and Gas chromatography-Mass spectrometry.

- OpenStax. 21.10 Spectroscopy of Carboxylic Acid Derivatives. Organic Chemistry, 2023.

- Chemistry LibreTexts. 20.9: Spectroscopy of Carboxylic Acids and Nitriles. 2024.

- Oregon State University. Spectroscopy of Carboxylic Acid Derivatives.

- Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. 2022.

- Echemi. This compound.

- Guidechem. This compound.

- BenchChem. Interpreting complex NMR spectra of Benzo[d]oxazole-4-carboxylic acid derivatives.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Page loading... [guidechem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]

- 10. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 11. jchps.com [jchps.com]

- 12. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy (2013) | Neeraj Kumar Fuloria | 19 Citations [scispace.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. X-Ray Crystallographic Study of Novel Oxazole Derivatives - Science Publishing [m.anchor-publishing.com]

An In-depth Technical Guide to 2-(3,4-Dimethyl-phenyl)-oxazole-4-carboxylic acid: A Potential Therapeutic Agent in Neurodegenerative Disease

Abstract

This technical guide provides a comprehensive overview of 2-(3,4-Dimethyl-phenyl)-oxazole-4-carboxylic acid, a heterocyclic compound of interest in modern medicinal chemistry. We will delve into its chemical and physical properties, propose a viable synthetic route, and detail the expected analytical characterization. The primary focus of this whitepaper is to explore its potential as a therapeutic agent, particularly in the context of neurodegenerative disorders such as Parkinson's disease, a classification suggested by preliminary categorization. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking to understand the foundational science and potential applications of this molecule.

Introduction: The Oxazole Scaffold in Drug Discovery

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals. Oxazole derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] Their ability to engage in various non-covalent interactions with biological targets like enzymes and receptors makes them attractive candidates for drug design.[1] The carboxylic acid functionality, in turn, is a crucial pharmacophore that can enhance solubility and provide a key interaction point with biological targets.[2]

This guide focuses on a specific derivative, this compound, which has been categorized as a potential agent for treating Parkinson's disease.[3] Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons, leading to motor and non-motor symptoms. Key pathological drivers of the disease include neuroinflammation and oxidative stress.[1][4] Consequently, therapeutic strategies are increasingly targeting these pathways. This document will explore the scientific underpinnings of this compound and its potential role in this therapeutic landscape.

Physicochemical and Structural Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a drug candidate. While extensive experimental data for this specific molecule is not widely published, we can summarize its core identifiers and predict certain properties based on its structure.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO₃ | [Chem-Impex] |

| Molecular Weight | 217.22 g/mol | [Calculated] |

| CAS Number | 885273-82-5 | [3] |

| Appearance | White to yellow crystalline solid (Predicted) | [2] |

| Melting Point | Not available (similar compounds range from 138-142 °C) | |

| Solubility | Predicted to be soluble in methanol and other organic solvents | [5] |

| pKa | Not available (related to the carboxylic acid group) |

Synthesis and Purification

Proposed Synthetic Pathway

The proposed synthesis involves a one-pot reaction between 3,4-dimethylbenzoic acid and ethyl isocyanoacetate, followed by saponification to yield the final carboxylic acid. This approach is advantageous due to the commercial availability of the starting materials and the generally good yields reported for similar transformations.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Representative)

The following protocol is a representative procedure based on similar syntheses of oxazole-4-carboxylic acids.

Step 1: Synthesis of Ethyl 2-(3,4-dimethylphenyl)-oxazole-4-carboxylate

-

To a solution of 3,4-dimethylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

-

Add ethyl isocyanoacetate (1.0 eq) dropwise to the reaction mixture.

-

Allow the reaction to proceed at room temperature for 12-16 hours, monitoring its progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the ethyl ester intermediate.

Step 2: Saponification to this compound

-

Dissolve the purified ethyl ester from Step 1 in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide (e.g., 2-3 eq) and heat the mixture to reflux for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted ester.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with 1M HCl.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.

Analytical Characterization

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques. Below are the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating molecular structure.

¹H NMR (Expected Chemical Shifts in DMSO-d₆):

-

~13.0 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).

-

~8.5 ppm (singlet, 1H): Proton at the 5-position of the oxazole ring.

-

~7.8 ppm (singlet, 1H): Aromatic proton on the dimethylphenyl ring, ortho to the oxazole.

-

~7.7 ppm (doublet, 1H): Aromatic proton on the dimethylphenyl ring.

-

~7.3 ppm (doublet, 1H): Aromatic proton on the dimethylphenyl ring.

-

~2.3 ppm (singlet, 6H): Two methyl group protons (-CH₃).

¹³C NMR (Expected Chemical Shifts in DMSO-d₆):

-

~165 ppm: Carboxylic acid carbonyl carbon (-COOH).

-

~160 ppm: Carbon at the 2-position of the oxazole ring.

-

~140-145 ppm: Carbons of the oxazole ring and the substituted aromatic carbons.

-

~125-135 ppm: Aromatic carbons of the dimethylphenyl ring.

-

~20 ppm: Methyl group carbons (-CH₃).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| 1700-1750 (strong) | C=O stretch | Carboxylic Acid |

| 1500-1600 | C=N, C=C stretch | Oxazole, Aromatic Ring |

| 1000-1300 | C-O stretch | Oxazole, Carboxylic Acid |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Expected Molecular Ion (M⁺): m/z = 217.07

-

Key Fragmentation Patterns:

-

Loss of H₂O (m/z = 199)

-

Loss of -COOH (m/z = 172)

-

Fragments corresponding to the dimethylphenyl cation and the oxazole ring.

-

Potential Application in Parkinson's Disease Research

The classification of this compound as a potential anti-Parkinson's agent suggests its activity may be linked to counteracting the core pathological mechanisms of the disease.[3] Research into similar heterocyclic compounds, including oxadiazole derivatives, has shown that they can ameliorate the effects of Parkinson's in animal models through the modulation of neuroinflammation and oxidative stress.[1][4]

Proposed Mechanism of Action

A plausible mechanism of action for this compound could involve the Nrf2/NF-κB signaling pathway.

-

Oxidative Stress and Nrf2: Oxidative stress is a major contributor to the death of dopaminergic neurons in Parkinson's disease. The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary cellular defense against oxidative stress. Activation of Nrf2 leads to the transcription of antioxidant genes. It is hypothesized that this compound may act as an Nrf2 activator.

-

Neuroinflammation and NF-κB: Chronic neuroinflammation, mediated by microglia and astrocytes, exacerbates neuronal damage. The NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of the inflammatory response. Inhibition of NF-κB nuclear translocation can reduce the production of pro-inflammatory cytokines. This compound may possess NF-κB inhibitory properties.

Caption: Potential mechanism of action via the Nrf2/NF-κB pathway.

Recommended In Vitro and In Vivo Assays

To validate the therapeutic potential of this compound, a series of in vitro and in vivo studies would be necessary.

In Vitro Assays:

-

Cell Viability Assays: To determine the cytotoxicity of the compound in neuronal cell lines (e.g., SH-SY5Y).

-

Nrf2 Activation Assay: Using a reporter gene assay to measure the activation of the Nrf2 pathway.

-

NF-κB Inhibition Assay: Measuring the inhibition of NF-κB translocation in response to an inflammatory stimulus (e.g., LPS) in microglial cells.

-

Antioxidant Capacity Assays: Such as the DPPH or ABTS assays to measure direct radical scavenging activity.

In Vivo Models:

-

MPTP-induced Mouse Model of Parkinson's Disease: This is a widely used model to study the effects of compounds on dopaminergic neuron loss and motor deficits. Behavioral tests (e.g., rotarod, pole test) and post-mortem analysis of brain tissue would be conducted.[1][4]

-

Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, including its ability to cross the blood-brain barrier.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutics for Parkinson's disease. Its structure combines the biologically active oxazole ring with a carboxylic acid moiety, suggesting the potential for favorable interactions with biological targets. While further experimental validation is required, the proposed mechanisms of action, centered on the modulation of oxidative stress and neuroinflammation, align with current therapeutic strategies. This technical guide provides a solid foundation for researchers to initiate further investigation into this intriguing molecule.

References

-

Aziz-ur-Rehman, et al. Mass fragmentation pattern of N-(2,3-dimethylphenyl)-2-(5-(1-(phenylsulfonyl) piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide (6a). ResearchGate. Available at: [Link]

-

Goyal, P., et al. (2020). Design, synthesis, in vivo and in vitro studies of 1,2,3,4-tetrahydro-9H-carbazole derivatives, highly selective and potent butyrylcholinesterase inhibitors. Molecular Diversity, 24(1), 211-223. Available at: [Link]

-

Kamal, A., et al. (2012). Synthesis and biological evaluation of some novel 1,3,4-oxadiazoles derived from bi phenyl 4- carboxylic acid. Journal of Chemical and Pharmaceutical Research, 4(11), 4816-4821. Available at: [Link]

-

Kamal, A., et al. (2018). 1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. ResearchGate. Available at: [Link]

-

Kumar, R., et al. (2021). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 86(17), 11699-11710. Available at: [Link]

-

Li, Y., et al. (2023). Novel flavonoid 1,3,4-oxadiazole derivatives ameliorate MPTP-induced Parkinson's disease via Nrf2/NF-κB signaling pathway. Bioorganic Chemistry, 138, 106654. Available at: [Link]

-

Myz, S. A., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry, 84(23), 15567-15577. Available at: [Link]

-

Patel, R. B., et al. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry, 12(5), 6549-6562. Available at: [Link]

-

Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry, 67(14), 10211-10232. Available at: [Link]

-

Rizk, S. A., & EL-Hashash, M. A. (2011). 2-(3,4-Dimethylphenyl-3-(3,4-Dichloro(3,4-Dimethyl)) Benzoyl ) Propanoic Acids as Precursors in the Synthesis of Some Heterocyclic Compounds. Egyptian Journal of Chemistry, 54(5), 575-587. Available at: [Link]

-

Svarcbahs, R., et al. (2023). Nonpeptidic Oxazole-Based Prolyl Oligopeptidase Ligands with Disease-Modifying Effects on α-Synuclein Mouse Models of Parkinson's Disease. Journal of Medicinal Chemistry, 66(12), 8051-8071. Available at: [Link]

-

Wikipedia. Oxazole. Available at: [Link]

-

Zhang, Y., et al. (2023). Design, synthesis, and SAR study of novel flavone 1,2,4-oxadiazole derivatives with anti-inflammatory activities for the treatment of Parkinson's disease. Bioorganic Chemistry, 138, 106654. Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

ResearchGate. FTIR spectra of the three oxadiazole derivatives. Available at: [Link]

-

PubChem. 5-(2,4-dimethylphenyl)-1,2-oxazole-3-carboxylic acid. Available at: [Link]

-

MDPI. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Available at: [Link]

-

ResearchGate. 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Available at: [Link]

-

ResearchGate. Synthesis and biological evaluation of some novel 1,3,4-oxadiazoles derived from bi phenyl 4- carboxylic acid | Request PDF. Available at: [Link]

- Google Patents. A process for preparation of 3,4-dimethylbenzaldehyde.

-

Semantic Scholar. MASS SPECTROMETRY OF OXAZOLES. Available at: [Link]

-

Science World Journal. spectrophotometric and infra-red analyses of azo reactive dyes derived from 2-methyl-3-(2'- methylphenyl)-6-arylazo-4- oxoquinazoline. Available at: [Link]

-

UTAR Institutional Repository. SYNTHESIS AND CHARACTERIZATION OF 1,3,4-OXADIAZOLES BEARING AN INDOLE RING By NG YU XUAN A project report submitted to the Depar. Available at: [Link]

-

Baghdad Science Journal. Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Available at: [Link]

-

Chemistry Stack Exchange. Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. Available at: [Link]

-

Vistasp M. Driver, in Mass Spectrometry, 2015. Available at: [Link]

Sources

- 1. Novel flavonoid 1,3,4-oxadiazole derivatives ameliorate MPTP-induced Parkinson's disease via Nrf2/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. echemi.com [echemi.com]

- 4. researchgate.net [researchgate.net]

- 5. oxazole-4-carboxylic acid - SRIRAMCHEM [sriramchem.com]

- 6. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 2-(3,4-Dimethyl-phenyl)-oxazole-4-carboxylic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(3,4-Dimethyl-phenyl)-oxazole-4-carboxylic acid, a molecule of interest in pharmaceutical and materials science research. In the absence of extensive empirical solubility data in public literature, this document establishes a robust theoretical framework for predicting its solubility based on its molecular structure and physicochemical properties. This guide further outlines detailed, field-proven experimental protocols for the systematic determination of its solubility in a range of organic solvents. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, enabling informed solvent selection for synthesis, purification, formulation, and analytical characterization.

Introduction: The Critical Role of Solubility